(4-Chlorobutyl)(triisocyanato)silane
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Overview
Description
(4-Chlorobutyl)(triisocyanato)silane is an organosilane compound with the molecular formula C10H16ClN3O3Si. It is characterized by the presence of a chlorobutyl group and three isocyanate groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(triisocyanato)silane typically involves the reaction of 4-chlorobutylsilane with phosgene (COCl2) and ammonia (NH3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive intermediates and ensure the safety and efficiency of the production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new organosilane derivatives.
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamates.
Hydrolysis: In the presence of moisture, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
Carbamates: Formed by the reaction of isocyanate groups with water.
Scientific Research Applications
(4-Chlorobutyl)(triisocyanato)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and carbamates. The chlorobutyl group can also participate in substitution reactions, further expanding the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobutyl)(triethoxy)silane: Similar in structure but with ethoxy groups instead of isocyanate groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups instead of isocyanate groups.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
(4-Chlorobutyl)(triisocyanato)silane is unique due to the presence of both a chlorobutyl group and three isocyanate groups. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in materials science, organic synthesis, and industrial processes .
Properties
CAS No. |
85314-81-4 |
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Molecular Formula |
C7H8ClN3O3Si |
Molecular Weight |
245.69 g/mol |
IUPAC Name |
4-chlorobutyl(triisocyanato)silane |
InChI |
InChI=1S/C7H8ClN3O3Si/c8-3-1-2-4-15(9-5-12,10-6-13)11-7-14/h1-4H2 |
InChI Key |
BVJUFFWMHPPDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)C[Si](N=C=O)(N=C=O)N=C=O |
Origin of Product |
United States |
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